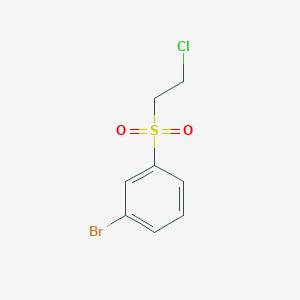

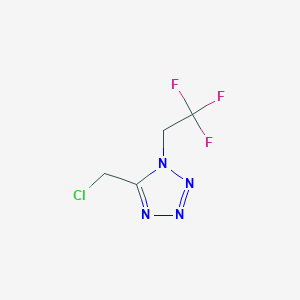

![molecular formula C10H24N4O B1529354 Bis(2-aminoethyl)[2-(morpholin-4-yl)ethyl]amine CAS No. 1339836-45-1](/img/structure/B1529354.png)

Bis(2-aminoethyl)[2-(morpholin-4-yl)ethyl]amine

Descripción general

Descripción

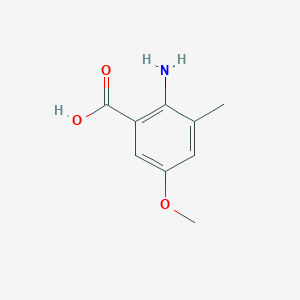

“Bis(2-aminoethyl)[2-(morpholin-4-yl)ethyl]amine” is a chemical compound with the CAS Number: 1339836-45-1 . It has a molecular weight of 216.33 . The IUPAC name for this compound is N1- (2-aminoethyl)-N~1~- [2- (4-morpholinyl)ethyl]-1,2-ethanediamine . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for “Bis(2-aminoethyl)[2-(morpholin-4-yl)ethyl]amine” is 1S/C10H24N4O/c11-1-3-13 (4-2-12)5-6-14-7-9-15-10-8-14/h1-12H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

“Bis(2-aminoethyl)[2-(morpholin-4-yl)ethyl]amine” is a liquid at room temperature . It has a molecular weight of 216.33 .Aplicaciones Científicas De Investigación

1. Applications in Microemulsions and Kinetics Studies

Bis(2-aminoethyl)[2-(morpholin-4-yl)ethyl]amine, due to its morpholine component, has been studied in microemulsions, particularly focusing on the kinetics of nitroso group transfer from alkyl nitrites to secondary amines, including morpholine. The research demonstrated that these reactions occur in the aqueous pseudophase and the surfactant film of the microemulsion system, providing insight into the reactivity of amines in such specialized environments (García‐Río et al., 1996).

2. Role in Synthesis of Pharmaceutical Compounds

Bis(2-aminoethyl)[2-(morpholin-4-yl)ethyl]amine derivatives have been synthesized for pharmaceutical purposes. For instance, bis(β-aminoketones) II including bis(morpholino) derivatives were synthesized and studied for their biological activity, highlighting the compound's potential in drug development and pharmacological research (Agababyan et al., 1991).

3. Electrochemical Properties in Ionic Liquids

The compound's derivatives, specifically those involving morpholine, have been examined for their electrochemical properties. For example, research on N-(2-methoxyethyl)-substituted morpholinium-based ionic liquids revealed insights into their conductivity and ion transport properties, suggesting applications in electrochemistry and materials science (Komayko et al., 2018).

4. Contributions to Materials Chemistry

Morpholine and bis(2-methoxyethyl)amine-substituted 1,3,5-triazine derivatives have shown significant potential in materials chemistry. These derivatives exhibited high levels of accumulation in melanoma cells and displayed notable cytotoxicity, indicating their use in targeted therapies and drug delivery systems (Jin et al., 2018).

5. Utility in pH Control and Buffer Solutions

Derivatives of Bis(2-aminoethyl)[2-(morpholin-4-yl)ethyl]amine, like morpholine, have been utilized in creating buffer solutions for pH control in various applications, including starch gel electrophoresis. These compounds provide a range of pH values, offering versatility in biochemical and analytical procedures (Clayton & Tretiak, 1972).

Safety And Hazards

“Bis(2-aminoethyl)[2-(morpholin-4-yl)ethyl]amine” is classified as dangerous according to the GHS05 and GHS07 pictograms . The hazard statements associated with this compound include H302, H312, H314, H332, and H335 . These indicate that the compound is harmful if swallowed or inhaled, causes skin and eye burns, and may cause respiratory irritation .

Propiedades

IUPAC Name |

N'-(2-aminoethyl)-N'-(2-morpholin-4-ylethyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N4O/c11-1-3-13(4-2-12)5-6-14-7-9-15-10-8-14/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZADZZMQPMKFFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN(CCN)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(2-aminoethyl)[2-(morpholin-4-yl)ethyl]amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

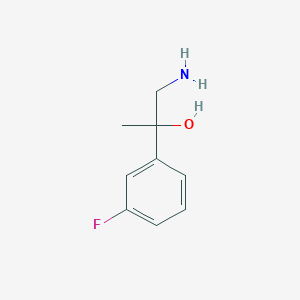

![1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1529277.png)

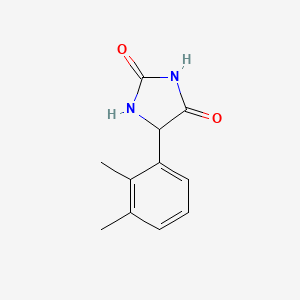

![5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde](/img/structure/B1529278.png)

![3-[(2-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole](/img/structure/B1529291.png)